molecular formula C7H5F5N2 B13528032 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine

Cat. No.: B13528032
M. Wt: 212.12 g/mol
InChI Key: OEHUWNOLXZLJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H5F5N2 and a molecular weight of 212.12 g/mol It is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with a pentafluoroethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,1,2,2,2-Trifluoroethyl)pyridin-2-amine
  • 6-(1,1,2,2,2-Tetrafluoroethyl)pyridin-2-amine
  • 6-(1,1,2,2,2-Hexafluoroethyl)pyridin-2-amine

Uniqueness

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer or more fluorine atoms. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-5(13)14-4/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUWNOLXZLJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.